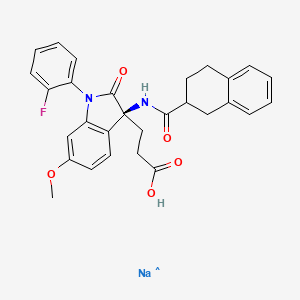

1H-Indole-3-propanoic acid, 1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinylcarbonyl)amino)-6-methoxy-2-oxo-, monosodium salt, (S)-

説明

T-0632は、コレシストキニンA受容体に対する強力かつ選択的な拮抗作用で知られる合成有機化合物です。 コレシストキニン刺激による膵酵素の放出を阻害するという薬理学的特性、特にその文脈において広く研究されています .

2. 製法

T-0632の合成は、主要な中間体の形成とその後の制御された条件下での反応を含む、複数の段階を伴います。正確な合成経路および工業生産方法は、機密事項であり、公的文献では完全に公開されていません。

特性

CAS番号 |

169042-78-8 |

|---|---|

分子式 |

C29H27FN2NaO5 |

分子量 |

525.5 g/mol |

InChI |

InChI=1S/C29H27FN2O5.Na/c1-37-21-12-13-22-25(17-21)32(24-9-5-4-8-23(24)30)28(36)29(22,15-14-26(33)34)31-27(35)20-11-10-18-6-2-3-7-19(18)16-20;/h2-9,12-13,17,20H,10-11,14-16H2,1H3,(H,31,35)(H,33,34);/t20?,29-;/m0./s1 |

InChIキー |

CIAMPVVTMHOFRY-DUBCVSNCSA-N |

SMILES |

COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na] |

異性体SMILES |

COC1=CC2=C(C=C1)[C@](C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na] |

正規SMILES |

COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4CCC5=CC=CC=C5C4.[Na] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(1-(2-fluorophenyl)-2,3-dihydro-3-((3-isoquinolinyl)carbonyl)amino-6-methoxy-2-oxo-1H-indole)propanoate T 0632 T-0632 |

製品の起源 |

United States |

準備方法

The synthesis of T-0632 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and industrial production methods are proprietary and not fully disclosed in public literature.

化学反応の分析

T-0632は、以下の化学反応を起こします。

酸化: T-0632は特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: この化合物は還元されることもありますが、特定の還元剤と条件は広く文書化されていません。

置換: T-0632は、適切な条件下で官能基が他の基に置き換えられる置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

T-0632は、以下の科学研究に幅広く応用されています。

化学: コレシストキニンA受容体を含む研究における参照化合物として使用されています。

生物学: 膵酵素の放出に対する影響と消化プロセスにおける潜在的な役割について調査されています。

医学: コレシストキニンA受容体の活性が関与する疾患の潜在的な治療的用途について探求されています。

科学的研究の応用

T-0632 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving cholecystokinin A receptors.

Biology: Investigated for its effects on pancreatic enzyme release and its potential role in digestive processes.

Medicine: Explored for its potential therapeutic applications in conditions related to cholecystokinin A receptor activity.

Industry: Utilized in the development of new pharmacological agents targeting cholecystokinin A receptors

作用機序

T-0632は、コレシストキニンがコレシストキニンA受容体に結合することを競合的に阻害することで効果を発揮します。この阻害は、膵酵素の放出に至る下流シグナル伝達経路の活性化を防ぎます。 この化合物はコレシストキニンA受容体に対する高い親和性を有しており、強力な拮抗剤となっています .

類似化合物との比較

T-0632は、コレシストキニンA受容体拮抗剤としての高い選択性と効力において独特です。類似の化合物には以下が含まれます。

L-364,718: 別のコレシストキニンA受容体拮抗剤ですが、薬理学的特性が異なります。

T-0632は、より高い選択性と可逆的な拮抗作用を持つため、研究と潜在的な治療的用途において貴重な化合物です。

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。